molecular formula C10H13BrClN B13603847 4-(2-Bromo-5-chlorophenyl)butan-1-amine

4-(2-Bromo-5-chlorophenyl)butan-1-amine

Cat. No.: B13603847
M. Wt: 262.57 g/mol
InChI Key: INKPGKQYXFZPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrClN It is a derivative of butan-1-amine, where the butyl chain is substituted with a 2-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-5-chlorobenzene.

    Grignard Reaction: The 2-bromo-5-chlorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form 4-(2-Bromo-5-chlorophenyl)butan-1-ol.

    Amination: The alcohol group in 4-(2-Bromo-5-chlorophenyl)butan-1-ol is then converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-5-chlorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Bromo-5-fluorophenyl)butan-1-amine
  • 4-(2-Bromo-5-iodophenyl)butan-1-amine
  • 4-(2-Bromo-5-methylphenyl)butan-1-amine

Comparison: 4-(2-Bromo-5-chlorophenyl)butan-1-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine atom may impart different electronic and steric effects, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrClN/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2

InChI Key

INKPGKQYXFZPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.